Home > Products > Screening Compounds P16219 > Aminopterin sodium
Aminopterin sodium - 58602-66-7

Aminopterin sodium

Catalog Number: EVT-259557
CAS Number: 58602-66-7
Molecular Formula: C19H18N8Na2O5
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aminopterin Sodium is the sodium salt of a pterin derivative with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)
A folic acid derivative used as a rodenticide that has been shown to be teratogenic.
Synthesis Analysis

Aminopterin sodium can be synthesized through various methods, with a notable process involving the direct conversion of folic acid. This method yields a mixture of l-aminopterin and its d-enantiomer in a ratio of approximately 70:30. The synthesis typically includes the use of protected amino acids and requires careful control of reaction conditions to ensure high yields and purity .

Technical Details:

  • Starting Material: Folic acid.
  • Reagents: Protected amino acids, solvents (e.g., dimethylformamide).
  • Conditions: Controlled temperature and pH to facilitate the conversion while minimizing side reactions.
Molecular Structure Analysis

The molecular structure of aminopterin sodium is characterized by its pteridine core, which is modified with an amino group and a glutamic acid moiety. Its molecular formula is C15H16N8O6, with a molecular weight of approximately 440.4 g/mol. The structural representation includes multiple nitrogen atoms within the pteridine ring and a carboxylic acid group from the glutamic acid component .

Structural Data:

  • Molecular Formula: C15H16N8O6
  • Molecular Weight: 440.4 g/mol
  • Key Functional Groups: Amino group, carboxylic acid.
Chemical Reactions Analysis

Aminopterin sodium undergoes several chemical reactions primarily due to its functional groups. The most significant reaction involves its interaction with dihydrofolate reductase, where it acts as a competitive inhibitor. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thus disrupting folate metabolism essential for DNA synthesis.

Technical Details:

  • Reaction Type: Competitive inhibition.
  • Target Enzyme: Dihydrofolate reductase.
  • Impact: Inhibition leads to reduced nucleotide synthesis and impaired cell division.
Mechanism of Action

The mechanism of action for aminopterin sodium centers on its ability to inhibit dihydrofolate reductase. By binding to this enzyme, aminopterin prevents the reduction of dihydrofolate to tetrahydrofolate, which is necessary for synthesizing purines and thymidylate—key components in DNA replication and repair.

Process:

  1. Aminopterin binds to the active site of dihydrofolate reductase.
  2. This binding inhibits the enzyme's activity.
  3. As a result, there is a decrease in tetrahydrofolate levels.
  4. Reduced tetrahydrofolate impairs nucleotide synthesis, leading to cell cycle arrest in rapidly dividing cells .
Physical and Chemical Properties Analysis

Aminopterin sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 250 °C (decomposes).
  • pH Range: Typically around 5-7 when dissolved in water.

Relevant Data:

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • Toxicity: Highly toxic; can cause severe side effects including bone marrow suppression .
Applications

Aminopterin sodium has been primarily used in scientific research rather than clinical practice due to its toxicity. It has applications in:

  • Cancer Research: Historically used in chemotherapy for childhood leukemia but has largely been replaced by less toxic alternatives like methotrexate.
  • Cell Line Development: Employed in creating conditionally immortalized cell lines for research purposes.
  • Inflammatory Disorders: Investigated for potential therapeutic effects in treating certain inflammatory conditions due to its immunosuppressive properties .
Historical Development and Discontinuation in Clinical Practice

Evolution from Early Antifolates to Targeted Therapies

The discovery of aminopterin (4-aminopteroylglutamic acid) in 1947 by Yellapragada Subbarow marked a watershed moment in antimetabolite therapeutics. As the first folate antagonist synthesized, aminopterin’s mechanism centered on competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. By binding DHFR with picomolar affinity (Ki = 3.7 pM), aminopterin depleted tetrahydrofolate cofactors, thereby arresting DNA synthesis in rapidly dividing cells [2] [9]. Sidney Farber’s landmark 1948 study demonstrated unprecedented temporary remissions in pediatric acute lymphoblastic leukemia (ALL) using aminopterin, establishing the principle that pharmacological modulation of folate metabolism could alter cancer progression [2] [8]. This breakthrough catalyzed the development of an entire antifolate class, positioning aminopterin as the structural prototype for subsequent agents.

Beyond oncology, aminopterin’s immunosuppressive properties were serendipitously exploited in autoimmune diseases. By 1951, Gubner et al. reported dramatic lesion clearance in psoriasis and symptom improvement in rheumatoid arthritis (RA) using low-dose aminopterin [10]. This off-label use preceded methotrexate’s adoption in autoimmunity by three decades, with over 4,000 psoriasis patients treated in the U.S. before its discontinuation [2]. Aminopterin’s legacy persists in modern targeted therapies: its structural core informed pralatrexate (approved 2009) and antibody-drug conjugates leveraging folate receptor specificity [8].

Comparative Efficacy Analysis with Methotrexate in 1950s Oncology

The transition from aminopterin to methotrexate (MTX; 4-amino-10-methylpteroylglutamic acid) in the 1950s was driven by pragmatic efficacy-toxicity considerations rather than therapeutic superiority. Structurally, MTX differs from aminopterin solely by a methyl group at the N10 position (Table 1). Despite this minor modification, preclinical rodent models suggested MTX’s superior therapeutic index, with reduced intestinal toxicity at equiactive doses [2] [6].

Table 1: Structural and Biochemical Comparison of Aminopterin vs. Methotrexate

ParameterAminopterinMethotrexate
IUPAC NameN-(4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acidN-(4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino}benzoyl)-L-glutamic acid
Molecular FormulaC₁₉H₂₀N₈O₅C₂₀H₂₂N₈O₅
Molecular Weight (g/mol)440.41454.44
DHFR Inhibition (Ki)3.7 pM10–20 pM
Cellular IC₅₀ (CCRF-CEM)3 nM10–30 nM
Primary Structural DistinctionHydrogen at N10 positionMethyl group at N10 position

Sources: [6] [9]

Biochemically, aminopterin exhibits 2–3-fold greater DHFR binding affinity than MTX, translating to lower in vitro IC₅₀ values in leukemic cell lines (3 nM vs. 10–30 nM in CCRF-CEM) [9]. However, in vivo studies in murine ALL models and human trials revealed overlapping efficacy profiles. A 2009 comparative study in lymphoma xenografts found equivalent event-free survival extension with both agents [3]. Key pharmacological distinctions arose from transport kinetics: aminopterin’s uptake into leukemic blasts was less dependent on the reduced folate carrier (RFC) than MTX, suggesting potential advantages in RFC-deficient resistance [8] [9]. Paradoxically, this property may have contributed to its narrower therapeutic window due to increased intestinal epithelium exposure [6].

Manufacturing Challenges and Market Withdrawal: Industrial Perspectives

Lederle Laboratories (a division of American Cyanamid) dominated aminopterin production from 1953–1964, but persistent synthesis and stability issues undermined its commercial viability. The compound’s photolability and thermal instability necessitated specialized handling—a significant hurdle in pre-GMP industrial environments. Unlike MTX, which crystallized predictably, aminopterin resisted large-scale crystallization, yielding variable purity batches [2] [6].

Table 2: Key Industrial Challenges in Aminopterin vs. Methotrexate Production

Challenge DomainAminopterinMethotrexate
Chemical StabilityHigh sensitivity to UV light and heat; degradation during storageModerate stability; amenable to standard pharmaceutical handling
Crystallization BehaviorUnpredictable crystallization kinetics; low yield of pharma-grade materialReliable crystallization; high batch consistency
Synthesis CostEstimated 5–8× higher than MTX per gramEconomical large-scale synthesis
Formulation RobustnessRequired lyophilization and cold chainStable as aqueous solution or solid

Economic factors proved decisive: MTX’s simpler synthesis (methylation streamlined precursor requirements) and superior stability reduced production costs by 80%. By 1964, Lederle discontinued aminopterin, consolidating antifolate production around MTX [2]. Regulatory pressures also mounted; aminopterin’s classification as an "extremely hazardous substance" under U.S. emergency planning laws (Section 302, 42 U.S.C. 11002) mandated stringent reporting, further disincentivizing manufacture [2]. The 2007 pet food recall controversy—where trace aminopterin was erroneously linked to renal toxicity—highlighted lingering reputational challenges, despite later attribution to melamine adulteration [2].

Properties

CAS Number

58602-66-7

Product Name

Aminopterin sodium

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C19H18N8Na2O5

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

USOUFAHHWNKDJC-LTCKWSDVSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.